2-(Thiophen-2-ylmethyl)propanedioic acid

Übersicht

Beschreibung

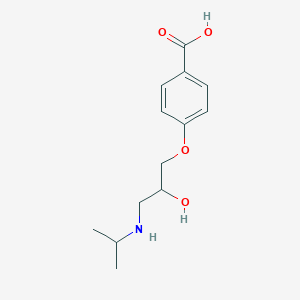

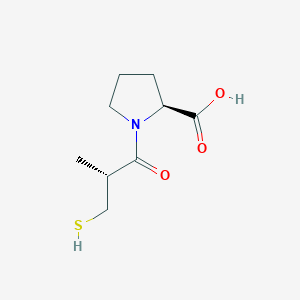

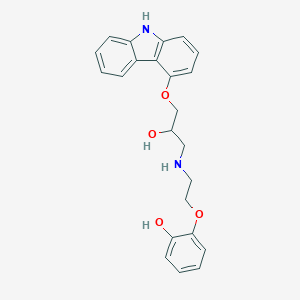

“2-(Thiophen-2-ylmethyl)propanedioic acid” is a chemical compound with the CAS Number: 4475-24-5. It has a molecular weight of 200.22 and its IUPAC name is 2-(2-thienylmethyl)malonic acid . The compound is usually stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of 2-(Thiophen-2-ylmethyl)propanedioic acid derivatives can be achieved through various synthetic routes, including the reaction of propanedioic acid with cyclopenta [b]thiophenes in the presence of catalytic rhodium acetate, leading to the formation of S—C ylides and subsequent heterocycle formation.Molecular Structure Analysis

The molecular formula of “2-(Thiophen-2-ylmethyl)propanedioic acid” is C8H8O4S . The InChI Code is 1S/C8H8O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis

The compound has a melting point of 136-137 degrees Celsius . It’s important to note that the physical and chemical properties of a substance can greatly influence its behavior and reactions.Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

- Synthesis of Thiophenium-ylides : Propanedioic acid reacts with cyclopenta[b]thiophenes to form S—C ylides, leading to the formation of heterocycles like thialene. This process, involving 2-(Thiophen-2-ylmethyl)propanedioic acid, offers insights into the reactivity of thiophenes in complex organic syntheses (Machara & Svoboda, 2012).

Chemical Properties and Synthesis

- Derivatives for New Drugs : Research highlights the potential of 2-(Thiophen-2-ylmethyl)propanedioic acid derivatives in the development of new pharmaceutical compounds, emphasizing their relevance in modern medicinal chemistry (Safonov, Panasenko, & Knysh, 2017).

Material Science Applications

- Polymerization Studies : Studies on poly(decanedioic acid bis-(2-thiophen-3-yl-ethyl)ester) and its derivatives reveal how variations in ester linkages influence the growth and conductivity of polymers, showcasing the material science applications of thiophene-based compounds (Aslan, Toppare, & Hacaloglu, 2005).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Thiophene Schiff bases, related to 2-(Thiophen-2-ylmethyl)propanedioic acid, have been studied for their efficiency in inhibiting corrosion in metals, linking this class of compounds to applications in material protection and industrial maintenance (Daoud et al., 2014).

Solar Cell Applications

- Organic Sensitizers in Solar Cells : Research into organic sensitizers involving thiophene units for dye-sensitized solar cells underlines the significance of 2-(Thiophen-2-ylmethyl)propanedioic acid and its derivatives in renewable energy technologies (Kim et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

2-(thiophen-2-ylmethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4S/c9-7(10)6(8(11)12)4-5-2-1-3-13-5/h1-3,6H,4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGOEUVKDHKGKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70963274 | |

| Record name | [(Thiophen-2-yl)methyl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-ylmethyl)propanedioic acid | |

CAS RN |

4475-24-5 | |

| Record name | NSC39209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(Thiophen-2-yl)methyl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70963274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.